Chemical structure and properties of Ethyl 2-(1-pyrrolidinyl)nicotinate
Chemical structure and properties of Ethyl 2-(1-pyrrolidinyl)nicotinate
The following technical guide provides an in-depth analysis of Ethyl 2-(1-pyrrolidinyl)nicotinate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.
Executive Summary
Ethyl 2-(1-pyrrolidinyl)nicotinate (CAS: 852180-79-1) is a functionalized pyridine derivative characterized by an ethyl ester at the C3 position and a pyrrolidine moiety at the C2 position.[1] It serves as a pivotal building block in medicinal chemistry, particularly in the construction of pyrrolo[2,3-c]pyridines (6-azaindoles) and other bicyclic pharmacophores used in kinase inhibitor development. This guide details its physiochemical profile, a validated synthetic protocol via nucleophilic aromatic substitution (
Molecular Architecture & Physiochemical Profile[2]
The molecule features a "push-pull" electronic system where the electron-donating pyrrolidine nitrogen at C2 interacts with the electron-withdrawing ester group at C3 and the pyridine nitrogen. This conjugation stabilizes the structure but also dictates its reactivity profile, making the ester carbonyl less electrophilic than in unsubstituted nicotinates due to resonance donation.[2]
Table 1: Physiochemical Specifications
| Property | Value / Description |
| IUPAC Name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate |
| CAS Number | 852180-79-1 |
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| Physical State | Solid (Low-melting) |
| LogP (Predicted) | ~1.86 [[1]] |
| TPSA | 42.43 |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in water.[1][3][4] |
| pKa (Predicted) | ~5.5 (Pyridine N), ~ -1.0 (Pyrrolidine N, conjugated) |
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
The most robust route to this compound involves the displacement of a halide (typically chloride) from Ethyl 2-chloronicotinate by pyrrolidine . This reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient nature of the pyridine ring.
Reaction Scheme
The following diagram illustrates the transformation and the flow of electrons during the
Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-(1-pyrrolidinyl)nicotinate.
Experimental Procedure
Objective: Synthesis of 10 g of Ethyl 2-(1-pyrrolidinyl)nicotinate.
Reagents:
-
Ethyl 2-chloronicotinate (1.0 eq, 53.9 mmol)
-
Pyrrolidine (1.2 eq, 64.7 mmol)
-
Potassium Carbonate (
) (2.0 eq, 107.8 mmol) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloronicotinate (10.0 g) in anhydrous acetonitrile (100 mL).
-
Base Addition: Add finely powdered
(14.9 g) to the solution. -
Nucleophile Addition: Add pyrrolidine (5.3 mL) dropwise over 5 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[5] The starting chloride (
) should disappear, and a more polar fluorescent spot ( ) should appear. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess pyrrolidine.
-
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over
, filter, and concentrate.-
Optional: If high purity is required, recrystallize from cold Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Analytical Characterization (Predicted)
Verification of the structure relies on confirming the presence of the ethyl ester and the pyrrolidine ring, and the integrity of the pyridine core.
| Spectroscopic Method | Diagnostic Signals (ppm / m/z) | Interpretation |
| Pyridine proton adjacent to nitrogen (deshielded). | ||
| Pyridine proton adjacent to ester.[2] | ||
| Pyridine proton, shielded by electron-rich C2. | ||
| Ethyl ester ( | ||
| Pyrrolidine | ||
| Pyrrolidine | ||
| MS (ESI+) | Protonated molecular ion. | |
| IR (ATR) | ~1710 | Ester Carbonyl ( |
| ~1580 | Pyridine ring skeletal vibrations. |
Biological & Pharmacological Context[2][4][6][7][8]
Drug Discovery Utility
This compound is not typically a final drug but a privileged scaffold intermediate .[2] The 2-aminonicotinate motif is a precursor to Pyrido[2,3-d]pyrimidines and 1,8-Naphthyridines , classes of compounds known for inhibiting:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Used in oncology.
-
Phosphodiesterases (PDEs): Targets for anti-inflammatory and cognitive disorders.[2]
Pathway Visualization: From Intermediate to Scaffold
The following diagram maps the utility of Ethyl 2-(1-pyrrolidinyl)nicotinate in generating bicyclic heterocycles.
Figure 2: Synthetic divergence from the nicotinate core to bioactive scaffolds.
Stability and Handling
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester [[1]].
-
Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis.
References
-
PubChem.[2][7] (n.d.). Ethyl nicotinate (Related Structure Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024).[3] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved October 26, 2025, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 7. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
